5-Ethyl-4-methylpicolinic acid
Description
Significance of Pyridine (B92270) Carboxylic Acids in Organic Synthesis and Coordination Chemistry
Pyridine carboxylic acids are a class of organic compounds that are pivotal as building blocks in the synthesis of more complex molecules. The nitrogen atom in the pyridine ring and the carboxylic acid functional group provide two points for chemical modification, making them ideal scaffolds for creating diverse molecular architectures. In organic synthesis, they serve as versatile intermediates for the preparation of pharmaceuticals, agrochemicals, and dyes. wikipedia.org The picolinamide (B142947) moiety, derived from picolinic acid, has been effectively used as a directing group in C-H bond activation, a powerful strategy for the efficient and selective synthesis of complex organic molecules. nih.gov
In the realm of coordination chemistry, picolinic acid and its derivatives are recognized as excellent chelating agents. wikipedia.org They can coordinate with a wide array of metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, forming stable metal complexes. researchgate.netnih.govorientjchem.org These complexes have found applications in catalysis, materials science, and bioinorganic chemistry. The specific arrangement of the donor atoms allows for the formation of well-defined coordination geometries, which is crucial for the design of functional metal-based materials and catalysts. nih.gov For instance, rhodium complexes containing pyridine carboxylic acid ligands have shown catalytic activity in the carbonylation of methanol. nih.gov
Overview of Substituted Picolinic Acids in Advanced Chemical Investigations
The strategic placement of various substituents on the pyridine ring of picolinic acid can dramatically influence its chemical and physical properties, leading to a wide range of applications. Substituted picolinic acids are at the forefront of advanced chemical investigations, particularly in the development of new herbicides and therapeutic agents.
One of the most significant applications of substituted picolinic acids is in the field of agrochemicals. nih.govresearchgate.net Compounds such as picloram (B1677784) and clopyralid (B1669233) are potent herbicides that mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds. nih.govx-mol.com Researchers are actively exploring novel substitutions on the picolinic acid backbone to develop new herbicides with improved efficacy, selectivity, and environmental profiles. nih.govresearchgate.netdiscoveryjournals.org Quantitative Structure-Activity Relationship (QSAR) studies are often employed to understand how different substituents affect the herbicidal activity, guiding the design of more potent analogues. nih.gov
Research Landscape of 5-Ethyl-4-methylpicolinic Acid: Current Gaps and Future Directions
Despite the extensive research into substituted picolinic acids, the specific compound This compound remains largely unexplored in the scientific literature. A thorough search reveals its basic chemical identity, but a significant gap exists regarding its synthesis, detailed characterization, and potential applications.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 98996-06-6 |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
The lack of published research on this compound presents a unique opportunity for future investigations. Based on the known activities of other alkyl-substituted picolinic acids, several promising research avenues can be envisioned:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a critical first step. This would be followed by a comprehensive characterization of its physical and spectral properties (NMR, IR, Mass Spectrometry) to establish a baseline for further studies.
Herbicidal Activity: Given the well-documented herbicidal properties of other substituted picolinic acids, it is highly probable that this compound could exhibit interesting biological activity. nih.govresearchgate.netx-mol.com Screening for its herbicidal effects against a range of weed species would be a logical and potentially fruitful area of research.
Coordination Chemistry: The ethyl and methyl substituents on the pyridine ring would influence the steric and electronic properties of the ligand, potentially leading to the formation of novel metal complexes with unique structural and catalytic properties. A systematic investigation of its coordination behavior with various transition metals could unveil new catalysts or functional materials. researchgate.netorientjchem.org
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-10-8(9(11)12)4-6(7)2/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKWHGBUHFNDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849366 | |
| Record name | 5-Ethyl-4-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-06-6 | |
| Record name | 5-Ethyl-4-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98996-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-4-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Ethyl 4 Methylpicolinic Acid and Analogues
De Novo Synthetic Routes
De novo strategies involve the construction of the substituted pyridine (B92270) ring system from simpler, non-cyclic starting materials. These methods offer the advantage of building significant molecular complexity in a controlled manner.
Multi-step syntheses are fundamental to creating specifically substituted pyridines. These routes often involve condensation reactions to form the heterocyclic ring, followed by functional group manipulations. One classic approach to pyridine synthesis is through multi-component reactions, which can assemble the core structure in a single step from several starting materials. For instance, a three-component reaction involving a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source can yield a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.
Another established multi-step pathway begins with the treatment of a starting picolinic acid with thionyl chloride to form an acid chloride. umsl.edu This intermediate can then undergo further reactions, such as conversion to an ester, followed by halogenation and subsequent coupling reactions to introduce the desired substituents. umsl.edu For example, 4-iodopicolinic acid can be prepared via a multi-step sequence starting from picolinic acid, which then serves as a scaffold for introducing other groups through reactions like Sonogashira coupling. umsl.eduumsl.edu
| Reaction Type | Starting Materials | Key Intermediates | Significance |
| Multi-component Reaction | 2-oxopropanoic acid, ammonium (B1175870) acetate, aldehyde/ketone | Dihydropyridine derivatives | Efficient assembly of the pyridine core. researchgate.net |
| Halogenation-Coupling Sequence | Picolinic acid, thionyl chloride, HI | 4-chloromethylpicolinate, 4-iodopicolinic acid | Allows for stepwise introduction of functional groups. umsl.edu |
| Condensation-Oxidation | Aldehydes, ketones, ammonia | Pyridine carbinols | Builds the ring and allows for subsequent reduction/functionalization. researchgate.net |
Achieving specific substitution patterns on a pyridine ring during its formation is a significant challenge due to the presence of multiple reactive sites. researchgate.net Regioselective strategies aim to control the precise placement of functional groups. C-H functionalization has emerged as a powerful tool, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus simplifying synthetic routes. rsc.orgnih.gov
For electron-deficient pyridines, palladium-catalyzed regioselective arylation has been demonstrated. nih.gov The choice of ligands, bases, and additives like silver carbonate is crucial for controlling the site-selectivity, often favoring the C3 or C4 positions. nih.gov Similarly, rhodium-catalyzed C-H amidation has been reported, where an oxazoline (B21484) directing group can guide the amidation to a specific position on the pyridine ring. whiterose.ac.ukresearchgate.net The regioselectivity of these reactions can be influenced by the electronic nature and steric bulk of existing substituents and the directing group employed. whiterose.ac.ukacs.org
| Catalyst System | Directing Group | Target Position | Key Feature |
| Pd(OAc)₂ / n-BuAd₂P | Pivalic Acid (additive) | C3 / C4 | High regioselectivity achieved with silver salt co-oxidant. nih.gov |
| Rh(III) | Oxazoline | C2 or C4 | Directing group controls the site of C-H amidation. whiterose.ac.uk |
| Iridium | (Not specified) | meta-position | Silylation of the pyridine ring at the position meta to the nitrogen. nih.gov |
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. While specific enzymatic routes for 5-ethyl-4-methylpicolinic acid are not widely documented, general enzymatic processes are relevant to the synthesis of picolinic acid analogues. Picolinic acid is a natural catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway, indicating the existence of enzymes capable of handling pyridine-based structures. sjctni.edu
Industrially, nicotinic acid (pyridine-3-carboxylic acid) can be produced via the oxidation of 5-ethyl-2-methylpyridine, a process that can be achieved through biocatalysis. researchgate.net Furthermore, recombinant E. coli carrying nitrilase genes have been developed to transform 3-cyanopyridine (B1664610) into nicotinic acid, showcasing the potential of enzymes for the hydrolysis of nitrile groups on a pyridine ring to form carboxylic acids. researchgate.net Such enzymatic approaches could potentially be adapted for the synthesis of other substituted picolinic acids.
| Enzyme Type | Substrate | Product | Potential Application |
| Nitrilase | 3-Cyanopyridine | Nicotinic Acid | Hydrolysis of a nitrile precursor to the carboxylic acid. researchgate.net |
| Monooxygenase/Dioxygenase | Alkylpyridines (e.g., 5-ethyl-2-methylpyridine) | Oxidized pyridine derivatives | Oxidation of alkyl side chains as a step towards the carboxylic acid. researchgate.net |
Precursor-Based Synthesis and Derivatization
These methodologies start with a pre-formed pyridine or picolinic acid core, which is then modified to introduce the desired ethyl and methyl substituents and to form the final carboxylic acid.
Direct and selective functionalization of the pyridine ring is challenging due to its electron-poor nature and the coordinating ability of the nitrogen atom. rsc.orgresearchgate.net Historically, functionalized pyridines were often built from acyclic precursors rather than by direct modification. researchgate.net However, modern methods have enabled the direct introduction of substituents.
The Minisci reaction is a classical method for the homolytic alkylation of heteroaromatic bases like pyridine, using alkyl radicals generated, for example, from the silver-catalyzed oxidative decarboxylation of carboxylic acids. acs.org This reaction is notable for its high selectivity, often favoring the C2 and C4 positions. acs.org More recent developments include photochemical methods that generate pyridinyl radicals, enabling C4-allylation with high regioselectivity for ortho- and meta-substituted pyridines. acs.org Transition metal-catalyzed cross-coupling reactions are also pivotal, allowing for the arylation or alkylation of pyridines, although this often requires pre-functionalization with a halogen. researchgate.net
Once the desired 5-ethyl-4-methylpyridine scaffold is obtained, the final step is the introduction of the carboxylic acid group at the C2 position. A common and effective method is the hydrolysis of a 2-cyanopyridine (B140075) precursor. chemicalbook.com This hydrolysis can be carried out under basic conditions, for example, by refluxing with sodium hydroxide, followed by acidification to yield the picolinic acid. chemicalbook.com
Another strategy is the oxidation of an alkyl group, typically a methyl group, at the C2 position. This transformation can be achieved using strong oxidizing agents. For example, the industrial production of nicotinic acid involves the oxidation of 3-methylpyridine. researchgate.net A similar approach could be applied to a 5-ethyl-2,4-dimethylpyridine precursor to selectively oxidize the C2-methyl group.
A more recent approach involves the direct carboxylation of pyridine C-H bonds using carbon dioxide (CO₂). chemistryviews.org A copper-catalyzed method has been developed for the C4-selective carboxylation of pyridines via pyridylphosphonium salts. chemistryviews.org While this specific method targets the C4 position, it highlights the potential for developing catalytic systems for direct C2-carboxylation of appropriately substituted pyridine precursors.
| Method | Precursor | Reagents | Yield |
| Nitrile Hydrolysis | 2-Cyanopyridine | 1. NaOH, H₂O, reflux; 2. HCl | 89.6% (for 2-picolinic acid) chemicalbook.com |
| Alcohol Oxidation | 2-Pyridinemethanol | Ag/ZnO/graphene nanocomposite, TBSCl | 97% (for 2-picolinic acid) chemicalbook.com |
| Esterification & Hydrolysis | 3,4-substituted pyridine | 1. Esterification; 2. Alkaline Hydrolysis | High google.com |
Derivatization of Related Picolinic Acid Scaffolds
The synthesis of this compound can be conceptually approached through the derivatization of a more readily available picolinic acid scaffold. A logical precursor for such a synthesis is 4-methylpicolinic acid, which possesses the foundational methyl group at the C4 position of the pyridine ring. The key transformation required is the introduction of an ethyl group at the C5 position. While direct, documented methods for this specific transformation are not prevalent in publicly accessible scientific literature, established principles of pyridine chemistry, particularly radical alkylation reactions, offer a plausible synthetic route.
One of the most prominent methods for the C-H functionalization of electron-deficient heterocycles like pyridine is the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. wikipedia.org The reaction is typically carried out under acidic conditions to activate the heterocycle towards radical attack. wikipedia.org For the synthesis of this compound, a Minisci-type reaction could be employed to introduce an ethyl radical to the 4-methylpicolinic acid scaffold.
The regioselectivity of the Minisci reaction on substituted pyridines is influenced by both steric and electronic factors. In the case of 4-methylpicolinic acid, the electron-withdrawing carboxylic acid group at the C2 position and the protonation of the ring nitrogen under acidic conditions render the C5 position susceptible to nucleophilic radical attack.
A plausible synthetic approach would involve the generation of ethyl radicals from a suitable precursor, such as a carboxylic acid, in the presence of an oxidizing agent and a silver salt catalyst. wikipedia.org These ethyl radicals would then add to the 4-methylpicolinic acid ring, primarily at the C5 position, to yield the desired this compound after rearomatization. It is important to note that Minisci reactions can sometimes yield a mixture of regioisomers, which would necessitate purification of the final product. wikipedia.org
The following table outlines a proposed reaction scheme based on the principles of the Minisci reaction for the derivatization of 4-methylpicolinic acid.
Table 1: Proposed Synthetic Scheme for this compound via Minisci Reaction
| Reactant 1 | Reactant 2 (Ethyl Radical Source) | Reagents | Proposed Product |
| 4-Methylpicolinic acid | Propanoic acid | Silver nitrate (B79036) (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈), Sulfuric acid (H₂SO₄) | This compound |
Further research and experimental validation would be necessary to optimize the reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reagents, to achieve a satisfactory yield and selectivity for this compound. Alternative methods for generating ethyl radicals could also be explored. Transition-metal-catalyzed C-H activation presents another potential, albeit more complex, avenue for the direct ethylation of the 4-methylpicolinic acid scaffold. beilstein-journals.org
Coordination Chemistry and Ligand Design Principles
5-Ethyl-4-methylpicolinic Acid as a Chelating Ligand
This compound is anticipated to function as a bidentate chelating ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. The ethyl and methyl substituents at the 5 and 4 positions, respectively, would be expected to influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the resulting metal complexes.
Design and Synthesis of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of a salt of the desired metal with the deprotonated form of the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of solvent and counter-ion would be critical in determining the final structure of the complex, which could range from simple mononuclear species to more complex polynuclear or coordination polymer structures. However, specific synthetic procedures, reaction conditions, and detailed characterization of metal complexes involving this particular ligand are not documented in the available scientific literature.
Ligand Field Theory and Electronic Structure in Coordination Compounds
Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure of coordination compounds. wikipedia.orgbritannica.comfiveable.melibretexts.org The interaction between the d-orbitals of the central metal ion and the orbitals of the coordinating ligands leads to a splitting of the d-orbitals into different energy levels. For a complex of this compound, the nitrogen and oxygen donor atoms would create a specific ligand field around the metal center. The ethyl and methyl substituents would have an electronic effect on the pyridine ring, which could subtly alter the ligand field strength compared to unsubstituted picolinic acid. This, in turn, would influence the electronic spectra (d-d transitions) and magnetic properties of the complexes. orientjchem.orgresearchgate.net Unfortunately, no experimental or theoretical studies detailing the ligand field parameters or electronic structure of complexes with this compound have been reported.
Applications of Metal-Picolinate Complexes in Catalysis
Metal complexes of picolinic acid and its derivatives are known to be effective catalysts in a variety of organic transformations. rsc.orgias.ac.innih.gov The pyridine-carboxylate scaffold allows for the tuning of the electronic and steric properties of the catalyst, which can influence its activity and selectivity.
Catalyst Design and Structure-Reactivity Relationships
The design of catalysts based on this compound would involve selecting a suitable metal center and leveraging the electronic and steric effects of the ethyl and methyl groups. These substituents could impact the Lewis acidity of the metal center and the accessibility of the catalytic site, thereby influencing the catalyst's reactivity. Structure-reactivity relationship studies would be essential to understand how these modifications affect catalytic performance. However, there are no published reports on the design or catalytic application of metal complexes specifically derived from this compound.
Ligand Modification for Tunable Catalytic Activity and Selectivity
Modification of the picolinic acid backbone is a common strategy to fine-tune the performance of a catalyst. nih.govchemrxiv.org In the case of this compound, further functionalization of the ethyl or methyl groups, or the introduction of other substituents on the pyridine ring, could be explored to modulate the catalyst's activity and selectivity for a specific reaction. This approach allows for the rational design of catalysts with desired properties. While this is a general principle in catalyst development, there is no specific research available on the modification of this compound for the purpose of tuning catalytic performance.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Picolinate (B1231196) Scaffolds
The construction of metal-organic frameworks (MOFs) and coordination polymers has emerged as a significant area of research in materials science and inorganic chemistry. These materials, which are built from metal ions or clusters linked by organic ligands, offer a high degree of tunability in their structural, chemical, and physical properties. Picolinic acid and its derivatives, collectively known as picolinates, are a versatile class of ligands for the design of these crystalline materials. Their utility stems from the presence of a pyridine nitrogen and a carboxylate group in a chelating arrangement, which facilitates strong and directional coordination to a wide variety of metal centers.
The specific ligand this compound, while not yet extensively documented in the construction of MOFs and coordination polymers, provides a valuable theoretical scaffold to explore the principles of ligand design in this field. The introduction of alkyl substituents, such as ethyl and methyl groups, onto the picolinate backbone is a strategic approach to modulate the resulting framework's properties. These substitutions can exert significant steric and electronic effects that influence the coordination environment of the metal ions, the topology of the resulting network, and the functional characteristics of the final material.
Ligand Design Principles for Picolinate Scaffolds in MOFs
The design of picolinate-based ligands for MOFs and coordination polymers is guided by several key principles aimed at achieving desired structural and functional outcomes. The substituents on the pyridine ring play a crucial role in this design process.
Steric Effects: The size and position of substituents on the picolinate ligand can introduce steric hindrance, which can direct the self-assembly process towards specific coordination geometries and network topologies. For instance, bulky substituents near the coordinating nitrogen or carboxylate groups can limit the number of ligands that can bind to a metal center, thereby influencing the dimensionality of the resulting framework. In the case of this compound, the ethyl and methyl groups can influence the packing of the ligands around the metal nodes, potentially leading to the formation of porous structures by preventing dense packing.
A comparative analysis of MOFs constructed from substituted pyridine dicarboxylic acids reveals how the position and nature of the substituent can direct the final structure. For example, the use of different isomers of pyridinedicarboxylic acid with the same metal ion can result in frameworks with entirely different topologies and properties.
| Ligand | Metal Ion | Resulting Structure | Key Feature |
| 3,5-Pyridinedicarboxylic Acid | Co(II) | 2D hexagonal (6,3) layer | Tri-connected nodes from both ligand and metal mdpi.com |
| 3,4-Pyridinedicarboxylic Acid | Co(II) | 3D supramolecular architecture | π–π stacking interactions mdpi.com |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II) | 2D → 3D parallel interpenetration | (4, 4) topology layers interlocked rsc.org |
| Pyridine-2,3-dicarboxylic acid | Cd(II) | Non-interpenetrating 3D CdSO4 framework | Cavities occupied by water molecules rsc.org |
The table above illustrates the structural diversity that can be achieved by modifying the substitution pattern on the pyridine ring of the dicarboxylate ligand. These examples underscore the principle that even subtle changes in ligand geometry can lead to significant differences in the resulting MOF architecture.
Research Findings on Picolinate-Based Coordination Polymers
While specific research on MOFs incorporating this compound is not yet available, studies on related picolinate derivatives provide valuable insights. Research on coordination polymers constructed from adaptable pyridine-dicarboxylic acid linkers has demonstrated the formation of diverse structures with varying dimensionalities and topologies. For instance, a manganese(II) coordination polymer with a 2D structure and a cobalt(II) complex with a 3D framework have been synthesized using the same pyridine-based dicarboxylic acid ligand under different conditions or with different co-ligands. This highlights the role of both the primary ligand and the synthesis conditions in directing the final structure.
The coordination modes of picolinate-type ligands are also a critical factor. They can act as simple chelating ligands, or they can bridge multiple metal centers to form extended networks. The presence of substituents can influence the preferred coordination mode by sterically hindering certain binding geometries.
In a study of cobalt(II) coordination polymers with 3,5-pyridinedicarboxylic acid, the ligand was observed to adopt a bidentate coordination mode, connecting three cobalt atoms to form a 2D hexagonal network. The dimensionality of the structure was further extended to 3D through supramolecular interactions like π–π stacking. This illustrates how both covalent and non-covalent interactions contribute to the final architecture of picolinate-based coordination polymers.
| Compound | Formula | Dimensionality | Topology | Reference |
| 1 | Co₂(L₁)₂(1,10-Phenanthroline)₂(DMF)₀.₅(H₂O) | 2D Layer | hcb | mdpi.com |
| 2 | Co(L₁)(2,2-bipyridine) | 2D Layer | hcb | mdpi.com |
| 3 | Co(L₂)(2,2-bipyridine)(DMF) | 3D Supramolecular | - | mdpi.com |
| (L₁ = 3,5-pyridinedicarboxylate, L₂ = 3,4-pyridinedicarboxylate) |
The data in this table, derived from a study on cobalt(II) coordination polymers with different pyridinedicarboxylic acid ligands, showcases how the ligand's isomeric form and the presence of auxiliary ligands influence the dimensionality and topology of the resulting frameworks.
Advanced Spectroscopic Characterization Techniques for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can piece together the molecular architecture of a compound like 5-Ethyl-4-methylpicolinic acid.
A standard ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, while the protons of the ethyl and methyl groups would resonate in the upfield region. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, with the carboxylic acid carbon being the most deshielded. ucalgary.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and substitution patterns on a pyridine ring. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~11-13 | ~165-170 | Singlet |
| Pyridine Ring H-3 | ~7.5-7.8 | ~125-130 | Singlet |
| Pyridine Ring H-6 | ~8.3-8.6 | ~148-152 | Singlet |
| Pyridine Ring C-2 | - | ~150-155 | - |
| Pyridine Ring C-3 | - | ~125-130 | - |
| Pyridine Ring C-4 | - | ~140-145 | - |
| Pyridine Ring C-5 | - | ~135-140 | - |
| Ethyl Group (-CH₂) | ~2.7-2.9 | ~22-26 | Quartet |
| Ethyl Group (-CH₃) | ~1.2-1.4 | ~13-16 | Triplet |
| Methyl Group (-CH₃) | ~2.3-2.5 | ~17-21 | Singlet |
For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between different nuclei, allowing for definitive structural assignments.
COSY: A ¹H-¹H COSY experiment on this compound would show a cross-peak between the quartet of the ethyl methylene (B1212753) (-CH₂) protons and the triplet of the ethyl methyl (-CH₃) protons, confirming their connectivity.
HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively assign the proton signals of the ethyl and methyl groups to their corresponding carbon signals.
HMBC: An HMBC experiment reveals longer-range couplings (typically over 2-3 bonds). For this compound, this would be crucial for confirming the substitution pattern on the pyridine ring. For example, correlations would be expected between the methyl protons (at C-4) and ring carbons C-3 and C-5, and between the ethyl methylene protons (at C-5) and ring carbons C-4 and C-6.
Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. For this compound, DNMR could be employed to study the kinetics of proton exchange of the carboxylic acid group under different solvent or temperature conditions. It could also potentially be used to investigate restricted rotation of the ethyl group if significant steric hindrance exists, although this is less likely in this specific structure.
While solution-state NMR provides information on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) is a vital tool for characterizing materials in their solid form, such as crystalline powders, polymers, and biological systems. nih.govrsc.org This technique is particularly useful for studying picolinate (B1231196) derivatives that may be insoluble or exist as part of a larger solid matrix, like a metal-organic framework or a pharmaceutical formulation. nih.gov
For picolinate derivatives, ¹³C and ¹⁵N ssNMR can provide insights into:
Polymorphism: Different crystalline forms (polymorphs) of a compound will yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov
Host-Guest Chemistry: ssNMR can be used to study the interactions between picolinate derivatives and a host matrix, such as their incorporation into polymers or microspheres. nih.gov
Coordination Chemistry: When picolinic acids act as ligands to form metal complexes, ssNMR can probe the local environment around the coordinated atoms, providing information on bonding and structure that may not be accessible from solution studies.
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.commeasurlabs.com This precision allows for the determination of a compound's elemental formula from its exact mass. For this compound (C₉H₁₁NO₂), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement confirming this mass would provide strong evidence for the compound's identity and elemental composition. nih.govnih.gov
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |
| C₉H₁₁NO₂ | [M+H]⁺ | 166.0817 |
| C₉H₁₁NO₂ | [M+Na]⁺ | 188.0636 |
| C₉H₁₁NO₂ | [M-H]⁻ | 164.0657 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern is often unique to the molecule's structure and can be used for definitive identification and structural elucidation. d-nb.inforesearchgate.net
For the protonated molecule of this compound ([M+H]⁺, m/z 166.08), a plausible fragmentation pathway would involve initial losses of small, stable molecules.
Key predicted fragmentation steps include:
Loss of Water (H₂O): A common initial fragmentation for carboxylic acids, leading to an acylium ion (m/z 148.07).
Loss of Carbon Monoxide (CO): Following the loss of water, the acylium ion could lose CO (m/z 120.08).
Loss of Formic Acid (HCOOH) or CO₂ and H₂: The parent ion could undergo decarboxylation (loss of CO₂) followed by rearrangement. A characteristic loss involves the entire carboxylic acid group.
Table 3: Predicted MS/MS Fragmentation for [C₉H₁₁NO₂ + H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 166.08 | 148.07 | H₂O | Acylium ion |
| 166.08 | 121.05 | COOH (formyl radical) | Protonated 5-ethyl-4-methylpyridine |
| 148.07 | 120.08 | CO | C₇H₁₀N⁺ fragment |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.
Single crystal X-ray diffraction (SCXRD) analysis allows for the complete determination of a molecule's solid-state structure. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not available in the cited literature, analysis of related heterocyclic carboxylic acids allows for a projection of the type of data that would be obtained. The process would confirm the planar structure of the pyridine ring and the conformation of the carboxylic acid, ethyl, and methyl substituents. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and van der Waals forces, would dictate the crystal packing arrangement.
Below is a representative table illustrating the typical crystallographic data obtained from an SCXRD experiment for a substituted pyridine carboxylic acid derivative.
| Parameter | Example Value |
| Chemical Formula | C9H11NO2 |
| Formula Weight | 165.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.58 |
| b (Å) | 14.12 |
| c (Å) | 8.21 |
| β (°) | 99.5 |
| Volume (ų) | 867.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.265 |
| R-factor | 0.05 |
This table is illustrative and provides example data for a related class of compounds to demonstrate the parameters obtained from a single crystal X-ray diffraction study.
Picolinic acid and its derivatives, including this compound, are excellent ligands for a wide range of metal ions. They typically act as bidentate chelating agents, coordinating to the metal center through the pyridine nitrogen atom and one of the carboxylate oxygen atoms. This N,O-chelation forms a stable five-membered ring, a common motif in coordination chemistry.
X-ray crystallography of these metal-picolinate complexes provides precise details about the coordination environment of the metal ion. Key structural parameters determined include:
Coordination Number and Geometry: The number of donor atoms bonded to the metal and the resulting spatial arrangement (e.g., octahedral, tetrahedral, square planar).
Metal-Ligand Bond Lengths: The distances between the metal center and the nitrogen (M-N) and oxygen (M-O) donor atoms of the picolinate ligand. These distances provide insight into the strength of the coordination bond.
Bond Angles: The angles around the metal center (e.g., O-M-N bite angle), which define the geometry of the coordination sphere.
Studies on various metal complexes with picolinate ligands have established these structural features. For instance, in many octahedral complexes, two picolinate ligands coordinate to the metal ion, with the remaining coordination sites occupied by other ligands, such as water molecules.
| Complex Type | Metal Ion | Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O Bond Length (Å) |
| Diaquobis(picolinato)metal(II) | Co(II) | Distorted Octahedral | ~2.1 - 2.2 | ~2.0 - 2.1 |
| Bis(picolinato)metal(II) | Cu(II) | Distorted Octahedral | ~2.0 - 2.1 | ~1.9 - 2.0 |
| Tris(picolinato)metal(III) | Fe(III) | Octahedral | ~2.1 - 2.2 | ~2.0 - 2.1 |
This table presents typical structural data for metal-picolinate complexes to illustrate the information gained from crystallographic analysis.
Vibrational Spectroscopy (FT-IR, Raman) in Mechanistic and Coordination Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and bonding within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. For this compound, FT-IR and Raman spectra provide a characteristic "fingerprint" that can be used for identification and structural analysis.
Key vibrational modes for this compound include:
O-H Stretch: A broad band typically in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found in the 2850-3000 cm⁻¹ range.
C=O Stretch: A strong, sharp band for the carbonyl group of the carboxylic acid, typically located between 1700-1730 cm⁻¹.
C=N and C=C Stretches: Vibrations of the pyridine ring appear in the 1400-1650 cm⁻¹ region.
C-O Stretch and O-H Bend: These modes are found in the 1200-1400 cm⁻¹ range and are often coupled.
Vibrational spectroscopy is particularly valuable for studying coordination chemistry. When this compound coordinates to a metal ion, the deprotonation of the carboxylic acid and the formation of M-O and M-N bonds cause significant and predictable shifts in the vibrational frequencies. The most notable change is the disappearance of the broad O-H stretch and the shift of the C=O stretching vibration. The single C=O band is replaced by two new bands: the asymmetric (ν_as) and symmetric (ν_s) carboxylate stretches, typically found around 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The frequency separation (Δν = ν_as - ν_s) between these two bands provides valuable information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Free Ligand | Expected Wavenumber (cm⁻¹) for Metal Complex |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Absent |
| COO⁻ Asymmetric Stretch | N/A | 1550-1650 |
| COO⁻ Symmetric Stretch | N/A | 1380-1450 |
| Pyridine Ring Vibrations | 1400-1650 | Shifted upon coordination |
This table illustrates the expected key vibrational bands for this compound and the typical shifts observed upon coordination to a metal ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study species that have one or more unpaired electrons. It is an essential tool for characterizing paramagnetic metal complexes, such as those formed between this compound and transition metals like Cu(II), Mn(II), Co(II), or Fe(III).
EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center. The spectrum is typically presented as the first derivative of the absorption, and its features are described by key parameters:
g-factor: This is a dimensionless value that is analogous to the chemical shift in NMR. The g-factor is sensitive to the electronic environment of the unpaired electron and can indicate the degree of orbital contribution to the magnetic moment. For complexes with axial or lower symmetry, multiple g-values (e.g., gₓ, gᵧ, g₂) are observed, which provides information about the geometry of the complex. For Cu(II) complexes, a g‖ > g⊥ > 2.0023 is typical for an elongated octahedral or square-planar geometry.
Hyperfine Coupling Constant (A): This parameter arises from the interaction (coupling) between the electron spin and the nuclear spin of the metal ion. The number of lines in the hyperfine splitting pattern is given by 2nI + 1, where 'n' is the number of equivalent nuclei and 'I' is the nuclear spin. For example, copper has two common isotopes, ⁶³Cu and ⁶⁵Cu, both with I = 3/2, leading to a characteristic four-line splitting pattern in the EPR spectrum. The magnitude of 'A' provides insight into the nature of the metal-ligand bond and the distribution of the unpaired electron's wavefunction.
Superhyperfine Coupling: If the unpaired electron interacts with the nuclei of the ligand atoms (e.g., the nitrogen of the picolinate ring), additional splitting of the spectral lines, known as superhyperfine coupling, can be observed. This provides direct evidence of covalent character in the metal-ligand bond.
| Parameter | Information Provided |
| g-factor (g) | Reflects the electronic environment of the metal ion. Anisotropy in g-values (gₓ ≠ gᵧ ≠ g₂) indicates the geometry. |
| Hyperfine Coupling (A) | Results from the interaction with the metal nucleus. Reveals the identity of the metal and information on covalency. |
| Superhyperfine Coupling | Results from interaction with ligand nuclei (e.g., ¹⁴N). Provides direct evidence of metal-ligand bond covalency. |
This table summarizes the key parameters obtained from an EPR spectrum and the structural and electronic information they provide for paramagnetic metal complexes.
Derivatives and Functional Analogs of 5 Ethyl 4 Methylpicolinic Acid in Chemical Research
Chiral Derivatives and Enantioselective Synthesis
The development of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals. Picolinic acid derivatives are valuable scaffolds for creating chiral ligands due to the nitrogen atom's ability to coordinate with metal centers, which is fundamental for catalysis.
The design of chiral picolinic acid ligands often involves the introduction of stereogenic centers into the molecule, typically on substituents attached to the pyridine (B92270) ring. A common strategy is to use chiral building blocks, or "chiral pool" starting materials, to construct the ligand scaffold. For instance, chiral amines or alcohols can be reacted with a functionalized picolinic acid to form chiral amides or esters.
Another approach is the creation of multidentate ligands that incorporate the picolinic acid moiety. For example, bis(oxazoline) ligands, which are highly effective in many catalytic asymmetric reactions, can be synthesized with a central picolinic acid-derived backbone. These "picolinamide-N,N'-dioxide" ligands can coordinate with metal ions like scandium(III), forming chiral catalysts. The synthesis of these ligands often starts from pyridine-2,6-dicarboxylic acid, which is then converted to a dichloride and subsequently reacted with a chiral amino alcohol to yield the final multidentate chiral ligand.
Chiral picolinic acid-derived ligands have found application in a variety of asymmetric catalytic reactions. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxyl group can chelate to a metal center, creating a rigid and well-defined chiral environment around the catalytic site. This allows for high levels of stereocontrol during the chemical transformation.
For example, chiral picolinamide (B142947) N,N'-dioxide ligands, in complex with scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for asymmetric aldol (B89426) reactions. In these reactions, the chiral scandium complex directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer of the product over the other. The specific substitution pattern on the picolinic acid backbone, including the presence of groups like ethyl and methyl, can fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and the enantioselectivity of the reaction.
Structure-Reactivity Relationship (SAR) Studies of Substituted Picolinic Acids
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For substituted picolinic acids like 5-Ethyl-4-methylpicolinic acid, SAR studies help to understand how the nature and position of substituents on the pyridine ring affect the molecule's properties and behavior.
The location of substituents on the picolinic acid ring has a profound impact on its chemical properties. In this compound, the substituents are at the 4- and 5-positions. The reactivity of this isomer will differ from, for example, an isomer with substituents at the 3- and 6-positions.
The position of substituents can affect:
Acidity of the Carboxylic Acid: Substituents can alter the pKa of the carboxylic acid group through electronic effects. Electron-donating groups, like ethyl and methyl, generally increase the electron density on the ring, which can slightly decrease the acidity of the carboxylic acid compared to unsubstituted picolinic acid.
Coordination Geometry: The steric bulk of substituents near the coordinating nitrogen and carboxyl groups can influence the geometry of the resulting metal complexes. Substituents at the 6-position, for instance, can create significant steric hindrance around the nitrogen atom, affecting how the ligand binds to a metal center.
Reactivity of the Pyridine Ring: The pyridine ring itself can undergo various reactions, such as electrophilic or nucleophilic substitution. The position of existing substituents directs the regioselectivity of these subsequent reactions.
Table 1: Comparison of Isomeric Effects on Picolinic Acid Properties
| Property Affected | Influence of Substituent Position | Example |
| Acidity (pKa) | Electronic effects alter the stability of the carboxylate anion. | A substituent at the 6-position may have a more direct steric and electronic influence on the carboxyl group than a substituent at the 4-position. |
| Chelation Ability | Steric hindrance around the N and O donor atoms can prevent or alter metal coordination. | A bulky group at the 6-position can hinder the approach of a metal ion to the nitrogen atom. |
| Regioselectivity | Directs the position of incoming reactants in further ring functionalization. | Existing groups at the 4- and 5-positions will direct new substituents to other available positions on the ring. |
The ethyl and methyl groups in this compound primarily exert their influence through electronic and steric effects.
Electronic Effects: Both methyl and ethyl groups are considered electron-donating groups (EDGs) through an inductive effect. They push electron density into the pyridine ring. This increased electron density makes the pyridine nitrogen a stronger Lewis base, enhancing its ability to coordinate with metal cations. It also can affect the aromatic ring's susceptibility to certain electrophilic substitution reactions.
Steric Effects: Steric effects relate to the size of the substituents and the spatial arrangement of atoms. The ethyl group is larger than the methyl group, and its presence can create steric hindrance that influences how the molecule interacts with other species. For example, the steric bulk can affect the rotational freedom of the carboxylic acid group and influence the conformation of metal complexes. In catalysis, these steric interactions are crucial for achieving high enantioselectivity, as they can create a chiral pocket that selectively binds one enantiomer of a substrate.
Functionalization Strategies for Expanding Chemical Space
Expanding the chemical space of this compound involves introducing new functional groups to create a diverse library of derivatives. These strategies can target either the pyridine ring or the carboxylic acid group.
Modification of the Carboxylic Acid: The carboxylic acid is a versatile functional group that can be readily converted into other functionalities.
Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) yields amides. Using chiral amines allows for the synthesis of chiral derivatives.
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride produces esters.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Functionalization of the Pyridine Ring: Modifying the pyridine ring of a substituted picolinic acid can be more challenging due to the influence of the existing substituents and the electron-deficient nature of the ring.
Directed Ortho-Metalation (DoM): The picolinic acid group can direct metalation (e.g., lithiation) to the adjacent 3-position. The resulting organometallic intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, alkyl halides) to introduce new substituents.
Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms onto the ring, which can then be used as handles for further cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The positions of the existing ethyl and methyl groups will direct where this halogenation occurs.
Table 2: Summary of Functionalization Strategies
| Target Site | Reaction Type | Reagents | Resulting Functional Group |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (EDC) | Amide |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Reduction | LiAlH₄ | Alcohol |
| Pyridine Ring | Directed ortho-Metalation | Strong Base (e.g., LDA), Electrophile | Substituted Ring |
| Pyridine Ring | Halogenation | NBS, NCS | Halogenated Ring |
| Pyridine Ring | Cross-Coupling | Palladium Catalyst, Boronic Acid | Biaryl or Alkylated Ring |
Emerging Research Avenues and Future Outlook
Development of Novel Synthetic Methodologies for Pyridine (B92270) Carboxylic Acids
The synthesis of substituted pyridine carboxylic acids is a cornerstone of organic chemistry, with numerous methods developed to achieve diverse substitution patterns. nih.gov Traditional approaches often involve the oxidation of alkylpyridine precursors. wikipedia.org For a compound like 5-Ethyl-4-methylpicolinic acid, this would likely involve the synthesis of 2,4-dimethyl-5-ethylpyridine followed by selective oxidation of the methyl group at the 2-position.
However, modern synthetic chemistry is continuously striving for more efficient, modular, and environmentally benign methodologies. nih.gov Recent advancements that could be applied to the synthesis of this compound and its derivatives include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods offer a powerful tool for the construction of highly substituted pyridine rings. A modular approach could involve the coupling of appropriately functionalized building blocks, allowing for the introduction of the ethyl and methyl groups with high precision. nih.gov
C-H Functionalization: Direct functionalization of the pyridine ring is a rapidly evolving area that minimizes the need for pre-functionalized starting materials, thereby improving atom economy. umich.edu Future research could explore the selective introduction of the ethyl and methyl groups onto a picolinic acid scaffold through C-H activation strategies.
Three-Component Synthesis: Innovative one-pot, multi-component reactions are being developed to rapidly assemble complex molecules. A three-component synthesis of pyridylacetic acid derivatives has been reported, which could potentially be adapted for the synthesis of picolinic acid derivatives. acs.orgacs.org
These novel synthetic approaches could provide more efficient and versatile routes to this compound, facilitating its availability for further research and application.
Advanced Catalytic Applications of Picolinate (B1231196) Ligands in Sustainable Chemistry
Picolinic acid and its derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgmattialopresti.com The resulting picolinate complexes have shown significant promise in various catalytic applications. The specific substitution pattern of this compound, with its electron-donating alkyl groups, could modulate the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity and selectivity.
Future research in this area could focus on:
Homogeneous Catalysis: Picolinate-based catalysts have been explored for a variety of organic transformations. For instance, pyridine-2-carboxylic acid has been used as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org Complexes of this compound with metals like palladium, copper, or iridium could be investigated for their efficacy in cross-coupling reactions, hydrogenations, and oxidations. epa.govrsc.org The steric and electronic influence of the ethyl and methyl substituents could lead to improved catalyst performance.
Sustainable Chemistry: There is a growing emphasis on the development of catalysts that are environmentally friendly and operate under mild conditions. Picolinate ligands can be derived from renewable resources, and their metal complexes can be designed to be recyclable and operate in green solvents like water or ethanol. rsc.org
Biomimetic Catalysis: Picolinic acid is a natural catabolite of tryptophan and is involved in various biological processes. wikipedia.org This has inspired the development of picolinate-based complexes as mimics of metalloenzymes for selective oxidation and other transformations. The specific structure of this compound could be used to fine-tune the reactivity of such biomimetic catalysts.
The exploration of 5-Ethyl-4-methylpicolinate ligands in these catalytic systems could lead to the discovery of novel and efficient catalysts for sustainable chemical synthesis.
Integration of Computational and Experimental Approaches in Design and Discovery
The synergy between computational modeling and experimental work has become a powerful driver of innovation in chemical research. ucalgary.ca For a molecule like this compound, this integrated approach can accelerate the discovery and optimization of its properties and applications.
Key areas where this integration would be beneficial include:
Ligand Design: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its metal complexes. rsc.org This allows for the rational design of ligands with tailored properties for specific catalytic or material science applications. For example, computational studies can help understand how the ethyl and methyl groups influence the ligand's coordination behavior and the resulting complex's stability and reactivity. rsc.org
Predicting Reactivity: Molecular docking and other computational techniques can be used to predict the binding affinity of picolinate-based inhibitors to biological targets, such as enzymes. nih.gov This can guide the synthesis of new derivatives of this compound with potential therapeutic applications.
Understanding Reaction Mechanisms: Computational modeling can provide valuable insights into the mechanisms of catalytic reactions involving picolinate ligands. rsc.org By elucidating the transition states and reaction pathways, researchers can optimize reaction conditions and design more efficient catalysts.
A feedback loop between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives.
Role in Materials Science and Supramolecular Chemistry
The ability of pyridine carboxylic acids to participate in hydrogen bonding and coordination-driven self-assembly makes them valuable building blocks in materials science and supramolecular chemistry. acs.orgnih.gov The specific substitution pattern of this compound can influence the intermolecular interactions and, consequently, the properties of the resulting materials.
Promising research directions in this domain include:
Crystal Engineering: The carboxylic acid and pyridine functionalities of this compound can form robust supramolecular synthons, directing the self-assembly of molecules in the solid state. acs.orgnih.govresearchgate.net By understanding and controlling these interactions, it may be possible to engineer crystalline materials with desired properties, such as specific porosity or optical characteristics. The presence of the ethyl and methyl groups could be used to tune the packing and topology of the resulting crystal structures. mattialopresti.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): Picolinate ligands are widely used in the construction of coordination polymers and MOFs. iucr.org These materials have applications in gas storage, separation, and catalysis. This compound could serve as a functionalized linker in the synthesis of novel MOFs, where the alkyl groups could modify the pore environment and influence the material's properties.
Self-Assembled Functional Materials: The self-assembly of metal complexes containing picolinate ligands can lead to the formation of functional nanomaterials with applications in biomedicine and electronics. nih.govmdpi.com For example, self-assembled nanoparticles of metal complexes have been investigated for drug delivery and bioimaging. nih.gov The specific structure of this compound could be leveraged to control the size, shape, and functionality of such self-assembled architectures.
The exploration of this compound in the context of supramolecular chemistry and materials science opens up exciting possibilities for the creation of new functional materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethyl-4-methylpicolinic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves catalytic decarboxylation of precursor pyridine derivatives or functionalization of picolinic acid scaffolds. Key optimization parameters include solvent polarity (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., palladium complexes for cross-coupling). Yield improvements (>70%) are achievable via iterative adjustment of stoichiometry and reaction time, validated by HPLC purity checks . For reproducibility, document all parameters in the "Experimental" section, adhering to guidelines for compound characterization and data transparency .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, focusing on ethyl/methyl group splitting patterns (δ 1.2–2.5 ppm). Infrared (IR) spectroscopy identifies carboxylate C=O stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validate data with computational tools like ChemDraw or Gaussian for predicted spectra alignment. Report uncertainties (e.g., ±0.01 ppm for NMR) and adhere to standardized data presentation formats .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzymatic inhibition assays (e.g., kinase or dehydrogenase targets) using dose-response curves (1–100 µM). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess IC₅₀ values. For cytotoxicity, use MTT assays on cell lines (e.g., HEK293), reporting % viability ± SEM. Ensure ethical compliance for biological materials and reference established protocols for statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems, and what limitations exist?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to protein targets (e.g., enzymes). Limitations include solvent effects (implicit vs. explicit models) and scalability for large systems. Validate predictions with experimental kinetics (e.g., rate constants via UV-Vis) and report computational parameters (basis sets, convergence criteria) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer : Address discrepancies via multi-technique validation:
- Solubility : Use shake-flask method (aqueous/organic phases) with HPLC quantification.
- pKa : Employ potentiometric titration (e.g., GLpKa) and compare with computational predictions (ADMET Predictor).
- Thermal Stability : Differential Scanning Calorimetry (DSC) for melting point consistency.
Statistically analyze inter-lab variability (ANOVA) and publish raw datasets for transparency .
Q. How can researchers apply the PICO(T) framework to structure studies on this compound?
- Methodological Answer :
- Population (P) : Target compound or its derivatives.
- Intervention (I) : Specific application (e.g., catalytic ligand, enzyme inhibitor).
- Comparison (C) : Alternative ligands or synthetic routes.
- Outcome (O) : Measurable metrics (yield, binding affinity).
- Time (T) : Reaction duration or assay incubation period.
Example: In Pd-catalyzed cross-coupling (P), does this compound (I), compared to 2-picolinic acid (C), improve aryl bromide conversion (O) within 12 hours (T)? Use systematic reviews to identify gaps and align hypotheses with existing literature .
Data Presentation and Reproducibility
Q. What are best practices for presenting synthetic and analytical data in publications?
- Methodological Answer :
- Tables : Include yields, Rf values, and spectral data (e.g., Table 1: Synthesis Optimization).
- Figures : Highlight mechanistic pathways or dose-response curves.
- Supplemental Data : Provide NMR/FIR spectra, crystallographic files (CIF), and raw computational outputs.
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility, ensuring experimental details are exhaustive .
Q. How should researchers address conflicting catalytic performance data in decarboxylative cross-coupling studies?
- Methodological Answer : Replicate experiments under identical conditions (catalyst loading, solvent purity). Use control reactions to isolate variables (e.g., ligand vs. catalyst effects). Apply Arrhenius analysis to assess temperature-dependent discrepancies. Publish negative results and collaborate with third-party labs for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
